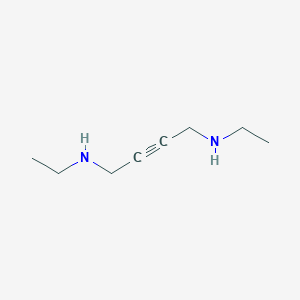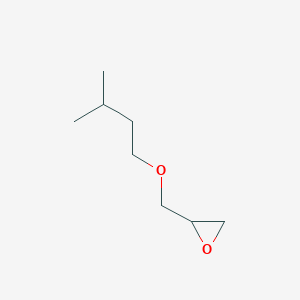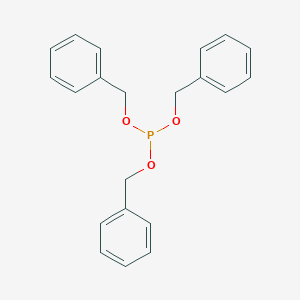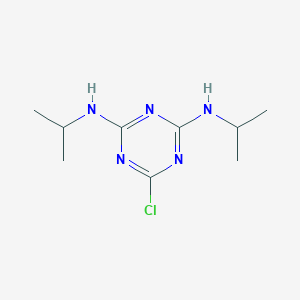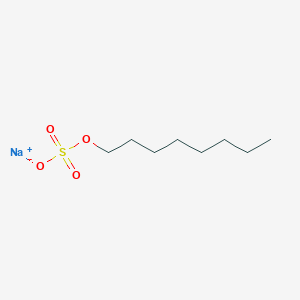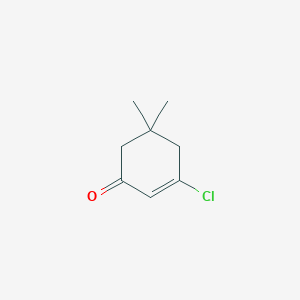
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Vue d'ensemble
Description
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a chloro substituent and two methyl groups on a cyclohexenone ring, which is a six-membered ring containing one double bond and one ketone group .
Synthesis Analysis
The synthesis of derivatives of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one has been explored through different methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea in aqueous media under ultrasound, which provides high yields and environmental friendliness . Another method includes a one-pot three-component synthesis under ultrasound irradiation, which also yields high product amounts and simplifies the work-up procedure . Additionally, the Suzuki-Miyaura cross-coupling reaction has been employed to create novel structural isomers and substituted cyclohexenones with high yields .
Molecular Structure Analysis
The molecular structure of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, a novel compound was characterized by FT-IR, GC-Mass spectroscopy, and NMR, revealing a non-planar structure with puckered rings in the crystal . Single crystal X-ray analysis has also been used to confirm the formation of substituted cyclohexenones and to determine their crystal systems and space groups .
Chemical Reactions Analysis
The reactivity of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one and its derivatives has been investigated in various chemical reactions. For example, cyclohexane-1,3-dione and its 5,5-dimethyl derivative behave abnormally in Michael additions to nitro-olefins, leading to the formation of butenolide derivatives with a 2-hydroxyimino-substituent . The reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine resulted in different products depending on the aryl substituent, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one derivatives have been characterized through various analytical techniques. The compounds exhibit different melting points, and their crystallographic data, such as cell dimensions and space groups, have been determined . The chlorination of dimethylphenols has led to the synthesis of polychlorocyclohexenones, and the structural studies have provided insights into the preferred conformations of these molecules .
Applications De Recherche Scientifique
Synthesis and Crystal Structure : The compound has been synthesized and its crystal structure characterized. Different conformations and intramolecular hydrogen bonds within the molecule have been observed (Shi et al., 2007).
Domino Knoevenagel/Michael Synthesis : This process, catalyzed by silica-diphenic acid, efficiently produces various derivatives of the compound. The crystal structures of these derivatives in different space groups have been examined (Vaid et al., 2016).
One-Pot Synthesis : A concise method for one-pot synthesis of 2,2'-arylmethylene bis derivatives of the compound has been developed, offering advantages over traditional methods (Gao et al., 2019).
Theoretical and Experimental Analysis : The compound's derivatives have been studied for their spectroscopic and molecular properties, including NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies (Fatima et al., 2021).
Oxidation to 2-Cyclohexene-1,4-Diones : Research shows the oxidation of the compound to produce different diones, indicating potential uses in organic synthesis (Freer & Yates, 1984).
Catalysis in Chemical Reactions : The compound has been used in catalysis studies, demonstrating high substrate specificity and turnover efficiency in certain reactions (van Axel Castelli et al., 2000).
Synthesis of Related Compounds : Its derivatives have been synthesized with potential applications in medicinal chemistry, such as exploring antihypertensive activity (Tsujikawa et al., 1977).
Ultrasound-Catalyzed Synthesis : Another study focused on synthesizing arylmethylene bis derivatives of the compound using ultrasound, highlighting the method's environmental friendliness and high yields (Li et al., 2012).
Optical Properties in Photopolymer Matrices : The compound’s derivatives have been studied for their second-order optical properties, indicating potential applications in nanotechnology (Kolev et al., 2007).
Electrochemical Oxidation Studies : The compound has been involved in studies of electrochemical oxidation, demonstrating potential applications in green chemistry (Davarani et al., 2006).
Cross-Aldol Reaction : The compound has been used in cross-aldol reactions to synthesize important constituents in tobacco flavor (Torii et al., 1979).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
3-chloro-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169966 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
CAS RN |
17530-69-7 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

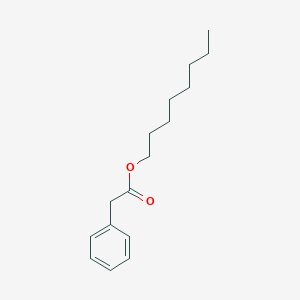
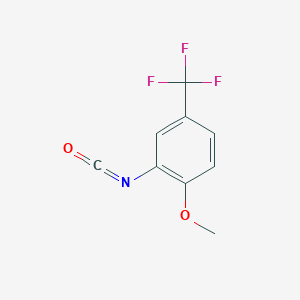
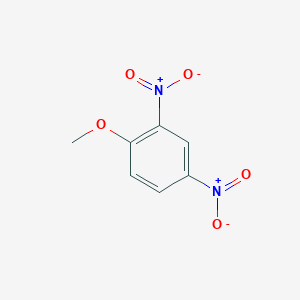

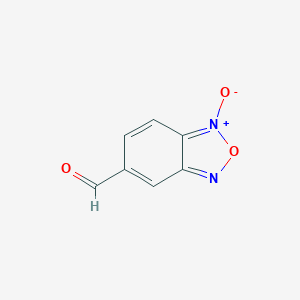
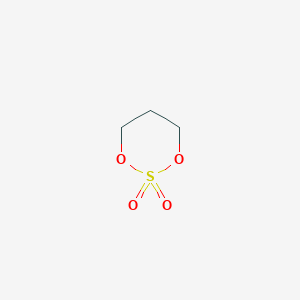
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
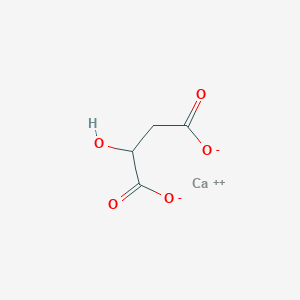
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
